5-amino-2-methylbenzohydrazide
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Overview
Description
5-amino-2-methylbenzohydrazide: is an organic compound with the molecular formula C8H11N3O It is a derivative of benzoic acid and contains both an amino group and a hydrazide group attached to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methylbenzohydrazide typically involves the reaction of 5-amino-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-amino-2-methylbenzoic acid+hydrazine hydrate→this compound+water
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-amino-2-methylbenzohydrazide can undergo oxidation reactions to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
Chemistry: 5-amino-2-methylbenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It can also be used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anticancer properties. Its derivatives are being explored for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydrazide groups allow it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
5-amino-2-methylbenzoic acid: A precursor in the synthesis of 5-amino-2-methylbenzohydrazide.
2-methylbenzohydrazide: Lacks the amino group, leading to different reactivity and applications.
5-amino-2-methylbenzamide: Contains an amide group instead of a hydrazide group, affecting its chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydrazide group on the same aromatic ring This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
5-amino-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEQFLCHNULQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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